2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile
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Overview
Description
2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile is a complex organic compound featuring an indole derivative structure. Indole derivatives are known for their diverse biological activities and are widely studied in pharmaceutical and chemical research . This compound, with its unique structural elements, holds significant potential in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of the compound “2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile” are currently under investigation . This compound is used for pharmaceutical testing , suggesting that it may interact with specific biological targets to exert its effects.
Mode of Action
It’s known that the compound can undergo asymmetric 1,3-dipolar cycloaddition with azomethine ylides . This reaction could potentially lead to the construction of complex structures like spirooxindole-pyrrolidines , which might interact with biological targets in a specific manner.
Biochemical Pathways
The compound’s ability to undergo 1,3-dipolar cycloaddition suggests that it might be involved in the synthesis of complex organic compounds .
Result of Action
Given its use in pharmaceutical testing , it’s likely that the compound has significant biological activity.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile are not fully understood yet. It is known that the compound has a molecular weight of 237.22 g/mol
Cellular Effects
The cellular effects of this compound are also not fully known. Related compounds have shown notable cytotoxicity toward human cancer cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that in the crystal, molecules are linked via C—H S hydrogen bonds and C—H interactions, forming a three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-oxoindoline with malononitrile in the presence of a base, followed by the addition of an amine to form the final product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. Catalysts and automated systems are often employed to optimize the reaction efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile groups, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or specific pH conditions.
Major Products
Scientific Research Applications
2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
2-Phenylindole: Another indole derivative with distinct biological activities.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Uniqueness
2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
N'-(2-hydroxy-1H-indol-3-yl)ethanediimidoyl dicyanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5O/c13-5-8(15)10(6-14)16-11-7-3-1-2-4-9(7)17-12(11)18/h1-4,15,17-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUWHSLQRXELBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=C(C#N)C(=N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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